![molecular formula C15H15N5O B137577 2-Amino Nevirapine CAS No. 284686-15-3](/img/structure/B137577.png)
2-Amino Nevirapine
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Overview
Description
Synthesis Analysis
The synthesis of CAPIC, a precursor to 2-Amino Nevirapine, has been improved through a commercially valuable process that is scalable. This process involves a four-step synthesis starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, using ammonium acetate and acetic acid as catalysts. The method results in a total yield of 62.1% . Another study presents a new method for preparing 3-amino-2-chloropyridines with various substituents at the 4-position, which is a structural component of Nevirapine analogues . The improved synthesis of CAPIC also involves condensation, cyclization, a one-pot reaction of chlorination and hydrolysis, and a Hofmann reaction, with the optimization of the process through a quadratic orthogonal test leading to a high yield .
Molecular Structure Analysis
The molecular structure of the synthesized CAPIC was confirmed using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra were used to verify the purity and structure of the CAPIC sample . These techniques are essential for ensuring that the synthesized intermediate is correct and can be used for further synthesis steps towards this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CAPIC, which is related to this compound, include condensation reactions between 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by cyclization. The process also involves a one-pot reaction that includes chlorination and hydrolysis, and finally, a Hofmann reaction is used to complete the synthesis . These reactions are carefully orchestrated to ensure high yield and purity of the final product.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insight into the properties of CAPIC, which is structurally similar. The papers focus on the synthesis and structural confirmation of CAPIC, which suggests that the physical and chemical properties of the intermediate are suitable for further chemical transformations required to synthesize Nevirapine and its analogues . The high yield and purity of the synthesized CAPIC are indicative of a successful synthesis process that would be critical for the production of this compound.
Mechanism of Action
Target of Action
2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .
Mode of Action
This compound binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .
Pharmacokinetics
Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of this compound .
Safety and Hazards
Future Directions
Nevirapine extended release will further increase the durability and persistence of nevirapine-containing antiretroviral therapy, allowing once-daily dosing regimens . Recent studies have also found that nevirapine may be able to function as a medication for diseases other than those for which it was initially intended . Future developments in therapeutic peptides also hold promise .
properties
IUPAC Name |
5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLXAMOFWQAIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445491 |
Source
|
Record name | 2-Amino Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284686-15-3 |
Source
|
Record name | 2-Amino Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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